2-(5-Bromothiophen-2-yl)propanenitrile
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Overview
Description
2-(5-Bromothiophen-2-yl)propanenitrile is an organic compound with the molecular formula C7H6BrNS and a molecular weight of 216.09 g/mol . This compound features a bromine atom attached to a thiophene ring, which is further connected to a propanenitrile group. It is known for its applications in various fields, including organic electronics and medicinal chemistry .
Preparation Methods
Chemical Reactions Analysis
2-(5-Bromothiophen-2-yl)propanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which is useful in the synthesis of more complex molecules.
Scientific Research Applications
2-(5-Bromothiophen-2-yl)propanenitrile has several scientific research applications:
Organic Electronics: It is used in the development of organic semiconductors and sensors.
Medicinal Chemistry: The compound is explored for its potential antibacterial properties and as a building block for more complex pharmaceutical agents.
Material Science: It is incorporated into materials for dye-sensitized solar cells and organic solar cells.
Mechanism of Action
The mechanism of action of 2-(5-Bromothiophen-2-yl)propanenitrile in biological systems involves its interaction with specific molecular targets. For instance, derivatives of this compound have shown antibacterial activity by targeting bacterial enzymes and disrupting cellular processes . The exact pathways and molecular interactions depend on the specific derivative and its application.
Comparison with Similar Compounds
2-(5-Bromothiophen-2-yl)propanenitrile can be compared with other similar compounds such as:
2-(5-Bromothiophen-2-yl)acetonitrile: Similar in structure but with a different side chain, leading to variations in reactivity and applications.
2-(5-Bromothiophen-2-yl)-5-substituted-1,3,4-oxadiazoles:
The uniqueness of this compound lies in its specific structure, which allows for versatile chemical modifications and a wide range of applications in various scientific fields.
Properties
Molecular Formula |
C7H6BrNS |
---|---|
Molecular Weight |
216.10 g/mol |
IUPAC Name |
2-(5-bromothiophen-2-yl)propanenitrile |
InChI |
InChI=1S/C7H6BrNS/c1-5(4-9)6-2-3-7(8)10-6/h2-3,5H,1H3 |
InChI Key |
WOXCFLSUYMNAMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)C1=CC=C(S1)Br |
Origin of Product |
United States |
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